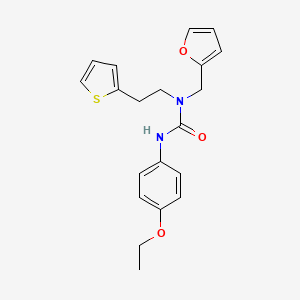
3-(4-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ‘3-(4-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea’ is a versatile material used in scientific research1. Its unique structure allows for various applications, such as drug development and catalyst synthesis1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, compounds with similar structures are often synthesized through reactions involving nucleophilic substitution or addition, condensation, or cyclization.Molecular Structure Analysis
The compound contains several interesting functional groups, including an ethoxyphenyl group, a furan ring, a thiophene ring, and a urea linkage. These groups could potentially interact with biological targets in various ways, influencing the compound’s biological activity.Chemical Reactions Analysis
Again, while I couldn’t find specific information on the chemical reactions of this compound, compounds with similar structures often undergo reactions at their functional groups. For example, the furan and thiophene rings might undergo electrophilic aromatic substitution, while the urea linkage might participate in acid-base reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the ethoxyphenyl, furan, and thiophene groups in this compound could influence its solubility, stability, and reactivity. However, without specific experimental data, it’s difficult to predict these properties accurately.科学的研究の応用
Synthesis and Chemical Properties
Chemical Synthesis and Derivatives
A study on the synthesis of novel pyridine and naphthyridine derivatives highlighted the reactivity of compounds structurally related to our compound of interest. This research demonstrated the potential for creating a variety of heterocyclic compounds through reactions with arene diazonium salts and hydrazines, leading to pyrazolo[3,4-H][1,6]naphthyridine and pyrimido[4,5-H][1,6]naphthyridine derivatives (Abdelrazek et al., 2010).
Crystal Structure Analysis
The crystal structure of a compound closely related to our chemical of interest was elucidated, revealing specific molecular interactions such as C—H⋯O and C—H⋯π, which may inform on the potential binding and interaction mechanisms of similar compounds in biological systems (Badshah et al., 2008).
Pharmacological Applications
Antimicrobial Activity
A study on the synthesis, characterization, and antimicrobial activity of Schiff bases derived from 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes, which share a core structural motif with our compound, revealed promising antimicrobial properties against various pathogens. This suggests potential applications of our compound in developing new antimicrobial agents (Arora et al., 2013).
Biochemical Evaluation
Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, bearing resemblance to the structural framework of our compound, were synthesized and assessed for antiacetylcholinesterase activity. This indicates a possible avenue for exploring our compound's utility in treating conditions like Alzheimer's disease, where acetylcholinesterase inhibitors play a therapeutic role (Vidaluc et al., 1995).
Safety And Hazards
As with any chemical compound, handling ‘3-(4-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea’ would require appropriate safety precautions. However, without specific toxicity data, it’s hard to comment on its potential hazards.
将来の方向性
Given the interesting structure of this compound and the biological activity of similar compounds, it could be worthwhile to investigate its potential applications further. This could involve synthesizing the compound, characterizing its physical and chemical properties, studying its reactivity, and testing its biological activity.
Please note that this is a general analysis based on the structure of the compound and the typical properties of similar compounds. For a more accurate and detailed analysis, specific experimental data would be needed.
特性
IUPAC Name |
3-(4-ethoxyphenyl)-1-(furan-2-ylmethyl)-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-2-24-17-9-7-16(8-10-17)21-20(23)22(15-18-5-3-13-25-18)12-11-19-6-4-14-26-19/h3-10,13-14H,2,11-12,15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXSMPVGQCLAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2626812.png)
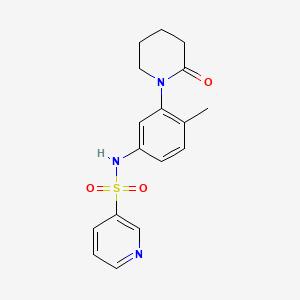
![(Z)-5-bromo-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2626814.png)
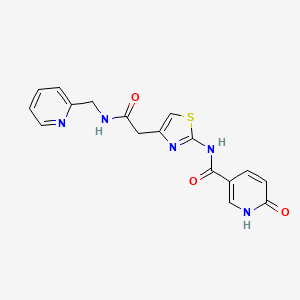
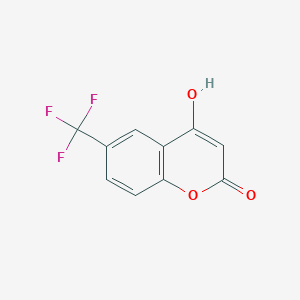
![4'-[(benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-3-carboxamide](/img/structure/B2626820.png)
![(1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2626822.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-propionamidobenzofuran-2-carboxamide](/img/structure/B2626824.png)

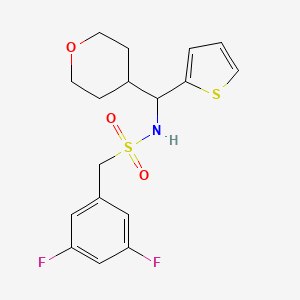
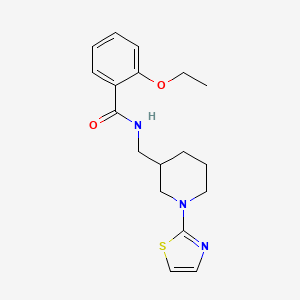
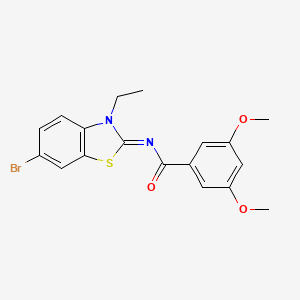
![7-butyl-N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2626833.png)
![Ethyl 4-methoxy-3-{[({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2626834.png)